molecular formula C15H15N3 B8505090 1-benzyl-3-methyl-1H-indazol-4-amine

1-benzyl-3-methyl-1H-indazol-4-amine

Cat. No. B8505090
M. Wt: 237.30 g/mol
InChI Key: LHUBRVMTPXHRSE-UHFFFAOYSA-N
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Patent
US09174981B2

Procedure details

A solution of 1-benzyl-3-methyl-4-nitro-1H-indazole (0.052 g, 0.19 mmol), ammonium chloride (0.0052 g, 0.097 mmol) in 4:1 EtOH/water (5 mL) was treated with iron (0.11 g, 1.9 mmol) and refluxed for 2 hours. The mixture was concentrated and residue shaken in EtOAc/water, filtered through GF/F paper, and concentrated to provide 1-benzyl-3-methyl-1H-indazol-4-amine (0.46 g, 82% yield) as a yellow gum.
Quantity
0.052 g
Type
reactant
Reaction Step One
Quantity
0.0052 g
Type
reactant
Reaction Step One
Name
Quantity
0.11 g
Type
catalyst
Reaction Step One
Name
EtOH water
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:16]2[C:11](=[C:12]([N+:17]([O-])=O)[CH:13]=[CH:14][CH:15]=2)[C:10]([CH3:20])=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[NH4+]>[Fe].CCO.O>[CH2:1]([N:8]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([NH2:17])[C:11]=2[C:10]([CH3:20])=[N:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.052 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C2=C(C=CC=C12)[N+](=O)[O-])C
Name
Quantity
0.0052 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0.11 g
Type
catalyst
Smiles
[Fe]
Name
EtOH water
Quantity
5 mL
Type
solvent
Smiles
CCO.O

Conditions

Stirring
Type
CUSTOM
Details
residue shaken in EtOAc/water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
FILTRATION
Type
FILTRATION
Details
filtered through GF/F paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C=2C(=CC=CC12)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 1020.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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